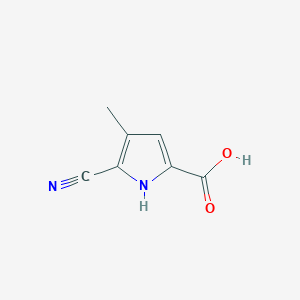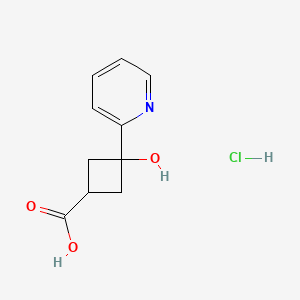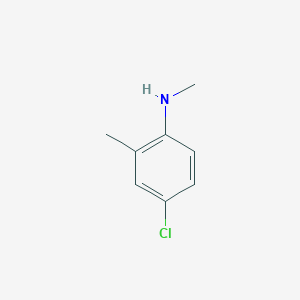
1-Chloro-3-isocyanopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-isocyanopropane is an organic compound with the molecular formula C₄H₆ClN. It is a chlorinated derivative of isocyanopropane, characterized by the presence of both a chloro and an isocyano functional group.
Métodos De Preparación
1-Chloro-3-isocyanopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with phosgene, followed by the addition of ammonia to form the isocyanate group. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
1-Chloro-3-isocyanopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-isocyanopropanol.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form amines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-3-isocyanopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-isocyanopropane involves its reactivity with nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The isocyano group can react with electrophiles, forming stable adducts. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which increases the electrophilicity of the carbon atom adjacent to the isocyano group .
Comparación Con Compuestos Similares
1-Chloro-3-isocyanopropane can be compared with similar compounds such as:
1-Chloro-3-iodopropane: This compound has similar reactivity but differs in the halogen substituent, which affects its reactivity and applications.
3-Chloropropyl isocyanate: This compound has a similar structure but lacks the isocyano group, leading to different reactivity and applications.
1-Bromo-3-isocyanopropane:
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C4H6ClN |
|---|---|
Peso molecular |
103.55 g/mol |
Nombre IUPAC |
1-chloro-3-isocyanopropane |
InChI |
InChI=1S/C4H6ClN/c1-6-4-2-3-5/h2-4H2 |
Clave InChI |
NPSJORKGJUCRCV-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


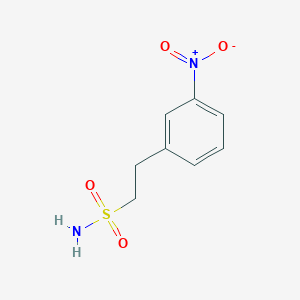
![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
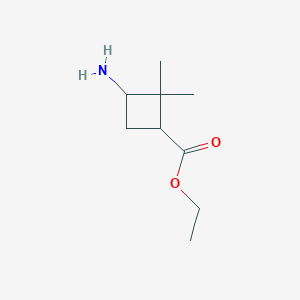

![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
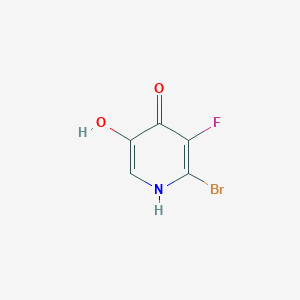
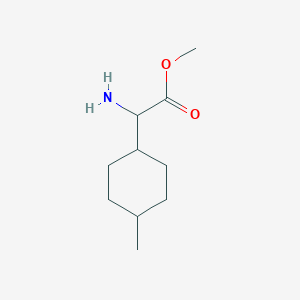
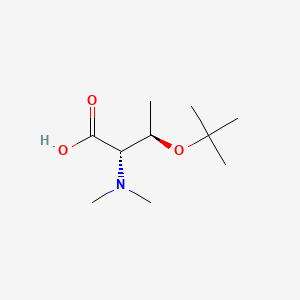
![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)

